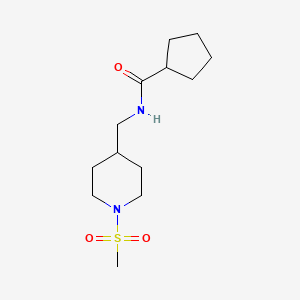
2-Phenyl-1,3-thiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenyl-1,3-thiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 2137903-79-6 . It has a molecular weight of 259.74 and is usually in the form of a powder .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-Phenyl-1,3-thiazole-5-sulfonyl chloride”, involves several methods. One method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) .Molecular Structure Analysis
The molecular structure of “2-Phenyl-1,3-thiazole-5-sulfonyl chloride” is represented by the formula C9H6ClNO2S2 .Chemical Reactions Analysis
Thiazole derivatives, including “2-Phenyl-1,3-thiazole-5-sulfonyl chloride”, can undergo various chemical reactions. For instance, they can be directly arylated under very low catalyst concentration . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Physical And Chemical Properties Analysis
“2-Phenyl-1,3-thiazole-5-sulfonyl chloride” is a powder . It has a molecular weight of 259.74 .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Thiazole derivatives, including 2-Phenyl-1,3-thiazole-5-sulfonyl chloride, have been found to act as antioxidants . They can neutralize harmful free radicals in the body, which can help prevent various diseases and conditions.
Analgesic and Anti-inflammatory Applications
Thiazole derivatives have also been found to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown antimicrobial and antifungal activities . For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized and screened for their antifungal and antibacterial activities .
Antiviral Applications
Thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of various viral infections.
Diuretic Applications
Thiazole derivatives can act as diuretics , which increase the amount of water and salt expelled from the body as urine. This can be beneficial in treating conditions like high blood pressure and certain types of heart disease.
Neuroprotective Applications
Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used to treat neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Applications
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This makes them potentially useful in the treatment of various types of cancer. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride was developed based on the cyclization of ethyl 2- { [1- (benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate obtained from available reagents under the action of the Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3thiazol-4-ylsulfide .
Anticonvulsant Applications
Thiazole derivatives have been found to have anticonvulsant properties . This could make them useful in the treatment of conditions like epilepsy.
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-Phenyl-1,3-thiazole-5-sulfonyl chloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new compounds with potential applications in various fields .
Wirkmechanismus
Thiazoles
are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are found in many important drugs, including the antitumor drugs bleomycin and dasatinib . Thiazoles can act as inhibitors of various enzymes and receptors in the body, which can lead to a wide range of biological effects .
Sulfonyl chlorides
, on the other hand, are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to a chlorine atom. Sulfonyl chlorides are commonly used in organic chemistry as a source of sulfonyl groups. They can react with amines to form sulfonamides, which are a class of compounds that have been used as antibiotics .
Eigenschaften
IUPAC Name |
2-phenyl-1,3-thiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPEEKDKYZSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,3-thiazole-5-sulfonyl chloride | |
CAS RN |
2137903-79-6 |
Source


|
| Record name | 2-phenyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


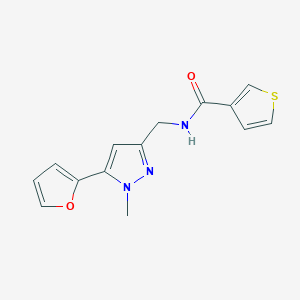
![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)
![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)
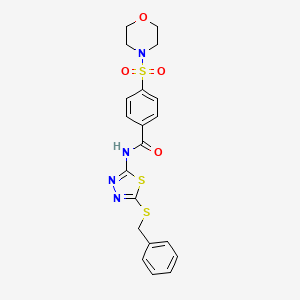
![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)
![6-chloro-N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2700222.png)
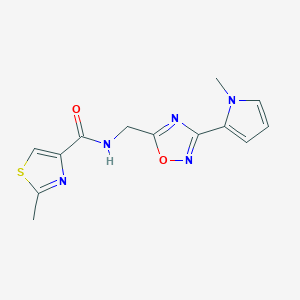
![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)

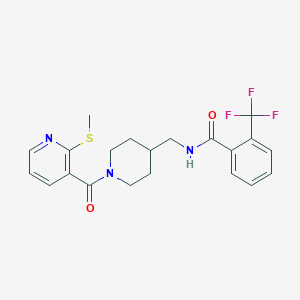
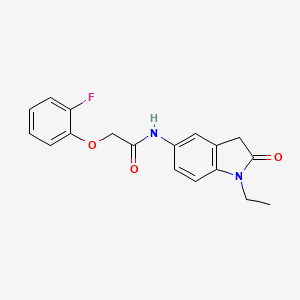
![5-({[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2700232.png)
